molecular formula C8H6BrF4N B13423458 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine

Cat. No.: B13423458
M. Wt: 272.04 g/mol
InChI Key: ICIYHHCOXVOUTG-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H6BrF4N. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzylamine core. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine typically involves multi-step reactions. One common method starts with the bromination of benzotrifluoride, followed by fluorination and amination steps. For instance, 2-bromobenzotrifluoride can be reacted with potassium fluoride and potassium tetrafluorocobaltate in dimethyl sulfoxide under reflux conditions to introduce the fluorine atom . The resulting intermediate can then be subjected to further reactions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes such as crystallization and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, dimethyl sulfoxide, and potassium tetrafluorocobaltate. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine involves its interaction with molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzenamine
  • 5-Bromo-2-fluorobenzotrifluoride
  • 4-Fluorobenzylamine

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzylamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H6BrF4N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2

InChI Key

ICIYHHCOXVOUTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CN

Origin of Product

United States

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